molecular formula C31H35N3O5S B2473704 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide CAS No. 866154-37-2

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide

Cat. No.: B2473704
CAS No.: 866154-37-2
M. Wt: 561.7
InChI Key: VHGXDCUWUUUPFZ-UHFFFAOYSA-N
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Description

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl groups, phenoxy groups, a pyrimidinyl ring, and a methoxybenzenesulfonamide moiety. These structural elements contribute to its chemical reactivity and potential utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Core: The pyrimidinyl ring is often synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and 4-tert-butylphenol under basic conditions.

    Introduction of Phenoxy Groups: The bis(phenoxy) groups are introduced via nucleophilic aromatic substitution reactions, where the pyrimidinyl core reacts with 4-tert-butylphenol in the presence of a base like potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the sulfonamide group can produce 4-methoxybenzenesulfonamide.

Scientific Research Applications

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide
  • N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-chlorobenzenesulfonamide
  • N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-nitrobenzenesulfonamide

Uniqueness

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, chlorine, nitro), the methoxy group can enhance its solubility and potentially alter its interaction with molecular targets, leading to distinct biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35N3O5S/c1-30(2,3)21-8-12-24(13-9-21)38-27-20-28(39-25-14-10-22(11-15-25)31(4,5)6)33-29(32-27)34-40(35,36)26-18-16-23(37-7)17-19-26/h8-20H,1-7H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGXDCUWUUUPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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